

gedatolisib infusion related reactions

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Compound Focus: Gedatolisib

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Gedatolisib Technical Support Center

Q1: What is the standard administration protocol for Gedatolisib?

Gedatolisib is administered intravenously. The established dose and schedule from phase 1b and phase 3 trials are as follows [1] [2]:

- **Dosage:** 180 mg.
- **Schedule:** Administered intravenously once per week for three weeks, followed by one week off, constituting a 28-day treatment cycle.
- **Combination Therapy:** In clinical trials, it is typically used in combination with other drugs. For example, in the VIKTORIA-1 trial, it was combined with palbociclib (oral CDK4/6 inhibitor) and fulvestrant (intramuscular endocrine therapy) [1].

Q2: What are the most common adverse events (AEs) associated with Gedatolisib-based regimens?

The safety profile is manageable, with most AEs being low-grade. The following table summarizes the common treatment-related AEs from the Phase 3 VIKTORIA-1 trial [3] [1].

Adverse Event	Gedatolisib Triplet (%)	Gedatolisib Doublet (%)	Fulvestrant Alone (%)	Notes
Neutropenia	52.3 (G3), 10.0 (G4)	0.8 (G4)	0.8	Most common with palbociclib combination

Adverse Event	Gedatolisib Triplet (%)	Gedatolisib Doublet (%)	Fulvestrant Alone (%)	Notes
Stomatitis	19.2 (G3)	12.3 (G3)	0	Includes oral mucositis
Hyperglycemia	9.2 (Overall), 2.3 (G3)	11.5 (Overall), 2.3 (G3)	0	Mostly low-grade
Rash	4.6 (G3)	5.4 (G3)	0	-

Other frequently reported AEs include fatigue, nausea, and diarrhea. It is important to note that **treatment discontinuation due to AEs was low**, occurring in only 2.3% of patients on the triplet regimen and 3.1% on the doublet regimen [3] [1].

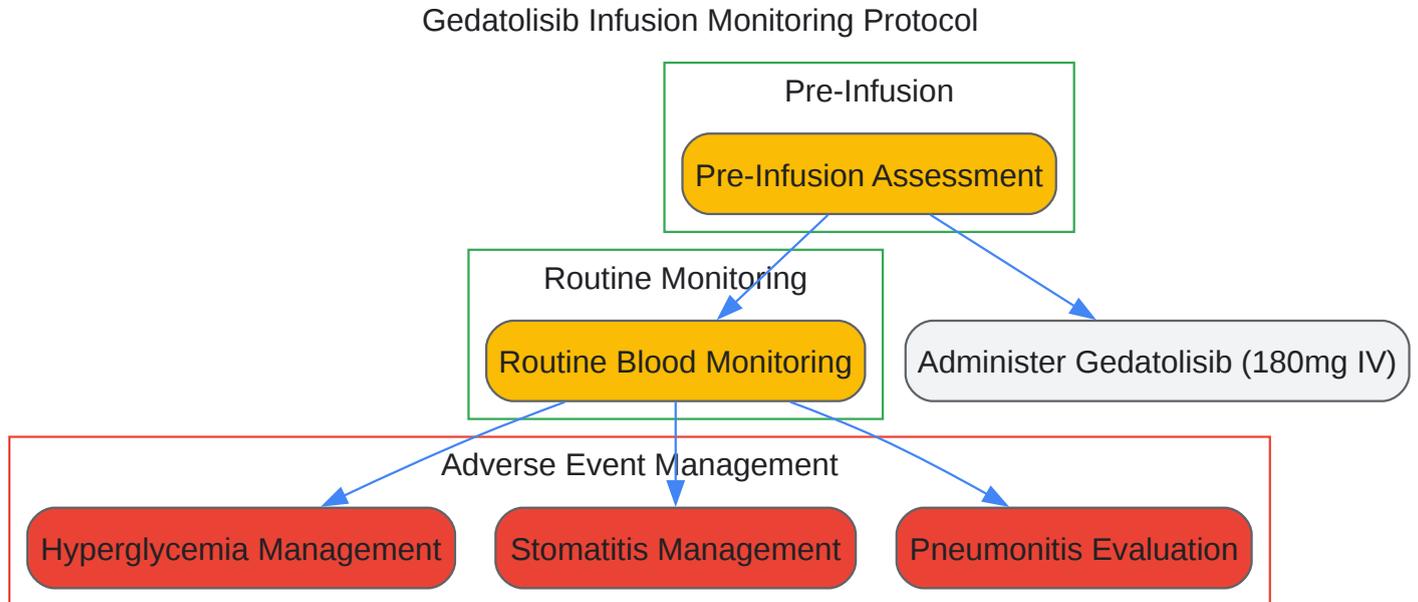
Q3: Are there any specific warnings or serious adverse reactions?

Yes, based on clinical trial data, the following require monitoring and proactive management [3] [2] [4]:

- **Stomatitis/Oral Mucositis:** This was a very common grade 3 AE, occurring in over 12% of patients. A proactive oral care plan and early intervention are crucial.
- **Hyperglycemia:** Blood glucose levels should be monitored regularly. Grade 3 hyperglycemia was reported in 2.3% of patients.
- **Pneumonitis:** Although less common, there have been reports of grade 4 treatment-related pneumonitis. Patients presenting with new or worsening respiratory symptoms should be evaluated promptly [3].
- **Other Serious AEs:** Serious treatment-related adverse events occurred in 22% of patients in a phase 1b study, underscoring the need for close patient monitoring [2].

Q4: What is the recommended monitoring protocol for patients receiving Gedatolisib?

The following workflow outlines the key monitoring and management steps based on the established safety profile.



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This diagram outlines the core clinical workflow for patient management during **gedatolisib** therapy. Key monitoring recommendations include:

- **Pre-Infusion:** Assess oral health, check vital signs, and review systems for any new respiratory symptoms [2] [4].
- **Routine Blood Monitoring:** Conduct complete blood counts (CBC) to monitor for neutropenia and check blood glucose levels regularly [3] [1].
- **Adverse Event Management:**
 - For **hyperglycemia**, implement dietary counseling and consider antihyperglycemic medications as needed [3].
 - For **stomatitis**, provide proactive oral hygiene education, prescribe steroid or magic mouthwash rinses, and adjust diet to soft, bland foods [2].
 - For suspected **pneumonitis**, perform a prompt clinical and radiological evaluation and consider treatment interruption with specialist consultation [3].

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